

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 3-Octylzinc Bromide

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Compound of Interest

Compound Name: 3-OctylZinc bromide

Cat. No.: B14894818

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These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of **3-octylzinc bromide** with various organic electrophiles. This methodology is a powerful tool for the formation of carbon-carbon bonds, offering a cost-effective and highly efficient alternative to traditional palladium-catalyzed systems. The protocols are designed to be accessible to researchers with a foundational understanding of organic synthesis and air-sensitive techniques.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a robust and versatile strategy in modern organic synthesis.[1][2] The use of earth-abundant nickel offers significant cost advantages over precious metals like palladium.[3] Furthermore, nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for their palladium counterparts.[3] Organozinc reagents, such as **3-octylzinc bromide**, are highly valuable nucleophiles in these reactions due to their high functional group tolerance and ease of preparation.[4][5]

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a cornerstone of C-C bond formation.[2][3] Nickel catalysis, in particular, has proven effective for the coupling of secondary alkylzinc reagents, which can be prone to isomerization and β -hydride elimination with other catalytic

systems.[4] This protocol focuses on the preparation of **3-octylzinc bromide** and its subsequent use in nickel-catalyzed cross-coupling reactions with aryl halides.

Data Presentation

The following tables summarize representative quantitative data for nickel-catalyzed cross-coupling reactions of secondary alkylzinc halides with aryl halides. While specific data for **3-octylzinc bromide** is not extensively published, the data for analogous secondary alkylzinc reagents provide a strong indication of expected yields and reaction efficiencies.

Table 1: Nickel-Catalyzed Cross-Coupling of Secondary Alkylzinc Halides with Aryl Iodides

Entry	Aryl Iodide	Secondary Alkylzinc Halide	Ni-Catalyst (mol %)	Ligand (mol %)	Additive	Solvent	Time (h)	Yield (%)	Reference
1	4-Iodoanisole	sec-Butylzinc bromide	NiCl ₂ (2)	Terpyridine (2)	-	NMP	12	85	[4]
2	1-Iodophthalene	Cyclohexylzinc bromide	Ni(acyc) ₂ (5)	Pybox (6)	-	DMA	16	78	[4]
3	4-Iodotoluene	sec-Pentylzinc iodide	NiCl ₂ (2)	Terpyridine (2)	LiBF ₄ (1.5 equiv)	NMP	12	92	[4]
4	Methyl 4-iodobenzoate	Cyclopentylzinc bromide	Ni(cod) ₂ (4)	s-Bu-Pybox (8)	-	DMA	12	88	[4]

Table 2: Nickel-Catalyzed Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides

Entry	Aryl Bromide	Secondary Alkylzinc Halide	Ni-Catalyst (mol %)	Ligand (mol %)	Reductant	Solvent	Time (h)	Yield (%)	Reference
1	4-Bromoacetophenone	Isopropylzinc bromide	NiBr ₂ (10)	L1d* (12)	Mn (3 equiv)	DMPU	12	72	[6]
2	Methyl 4-bromobenzoate	Cyclohexylzinc bromide	Ni(cod) ₂ (4)	s-Bu-Pybox (8)	-	DMA	12	85	[4]
3	2-Bromopyridine	sec-Butylzinc bromide	NiCl ₂ (5)	dppe (5)	-	THF	24	75	[3]
4	4-Bromobenzonitrile	Cyclopentylzinc bromide	Ni(acyc) ₂ (5)	PPh ₃ (10)	-	THF/NMP	18	81	[3]

*L1d is a spiro-bidentate-pyox ligand.[6]

Experimental Protocols

Protocol 1: Preparation of 3-Octylzinc Bromide

This protocol describes the preparation of **3-octylzinc bromide** from 3-bromooctane and activated zinc dust.[1][7]

Materials:

- 3-Bromooctane
- Zinc dust (<325 mesh)
- 1,2-Dibromoethane (DBE)
- Chlorotrimethylsilane (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Iodine (for titration)
- Anhydrous work-up and reaction vessels (Schlenk flasks)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- **Zinc Activation:** In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents relative to 3-bromooctane).
- Add anhydrous THF to the flask.
- To the stirred suspension, add 1,2-dibromoethane (5 mol%) and chlorotrimethylsilane (1 mol%).
- Gently heat the mixture to 40-50 °C for 15-20 minutes. The activation is indicated by the evolution of gas (ethylene).
- Cool the activated zinc suspension to room temperature.
- **Formation of 3-Octylzinc Bromide:** To the activated zinc suspension, add a solution of 3-bromooctane (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
- Stir the reaction mixture at room temperature for 12-16 hours. The completion of the reaction can be monitored by GC analysis of quenched aliquots.

- Once the reaction is complete, allow the excess zinc to settle.
- The supernatant containing the **3-octylzinc bromide** solution is then carefully cannulated to another dry Schlenk flask under an inert atmosphere.
- Titration: The concentration of the prepared organozinc reagent should be determined by iodine titration before use in subsequent coupling reactions.^[7]

Protocol 2: Nickel-Catalyzed Cross-Coupling of 3-Octylzinc Bromide with an Aryl Bromide

This protocol is a general procedure for the nickel-catalyzed Negishi cross-coupling of the prepared **3-octylzinc bromide** with an aryl bromide.^{[4][6]}

Materials:

- Solution of **3-octylzinc bromide** in THF (from Protocol 1)
- Aryl bromide
- Nickel(II) acetylacetonate ($\text{Ni}(\text{acac})_2$) or Nickel(II) chloride (NiCl_2)
- Tris(cyclohexyl)phosphine (PCy_3) or a suitable Pybox/terpyridine ligand
- Anhydrous N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)
- Anhydrous work-up and reaction vessels (Schlenk flasks)
- Inert atmosphere (Argon or Nitrogen)

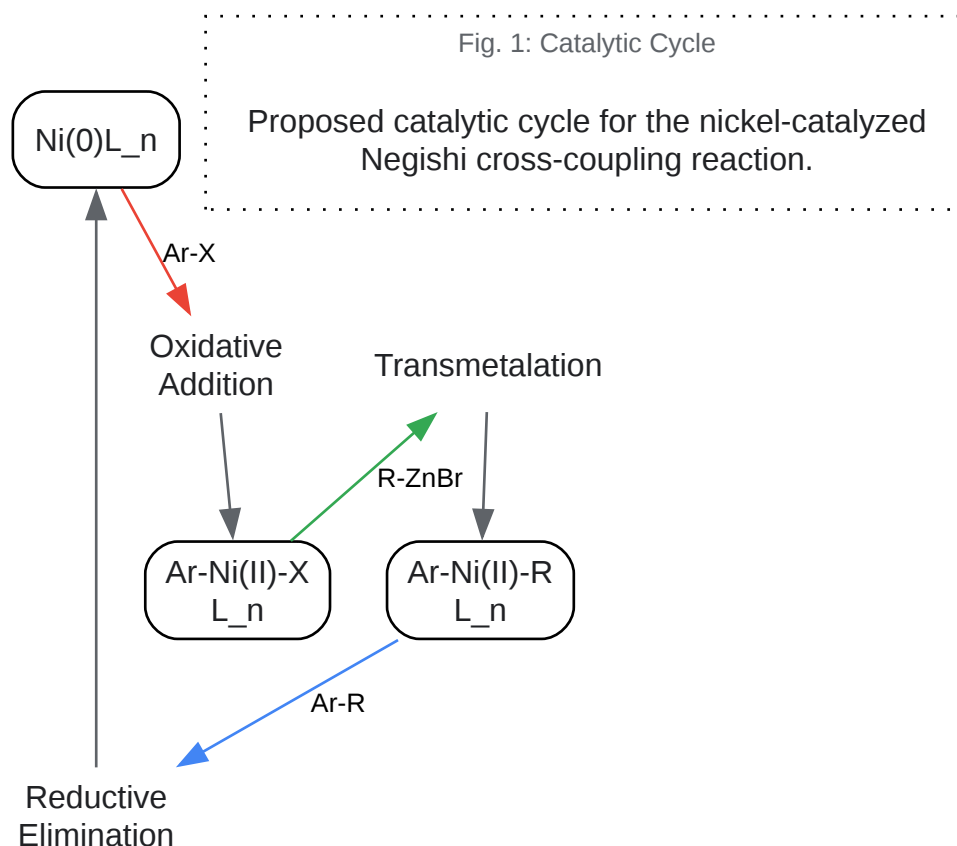
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., $\text{Ni}(\text{acac})_2$, 5 mol%) and the ligand (e.g., PCy_3 , 10 mol%).
- Add the aryl bromide (1.0 equivalent) and the anhydrous solvent (DMA or NMP).
- Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

- To this mixture, add the solution of **3-octylzinc bromide** (1.5 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC analysis.
- Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

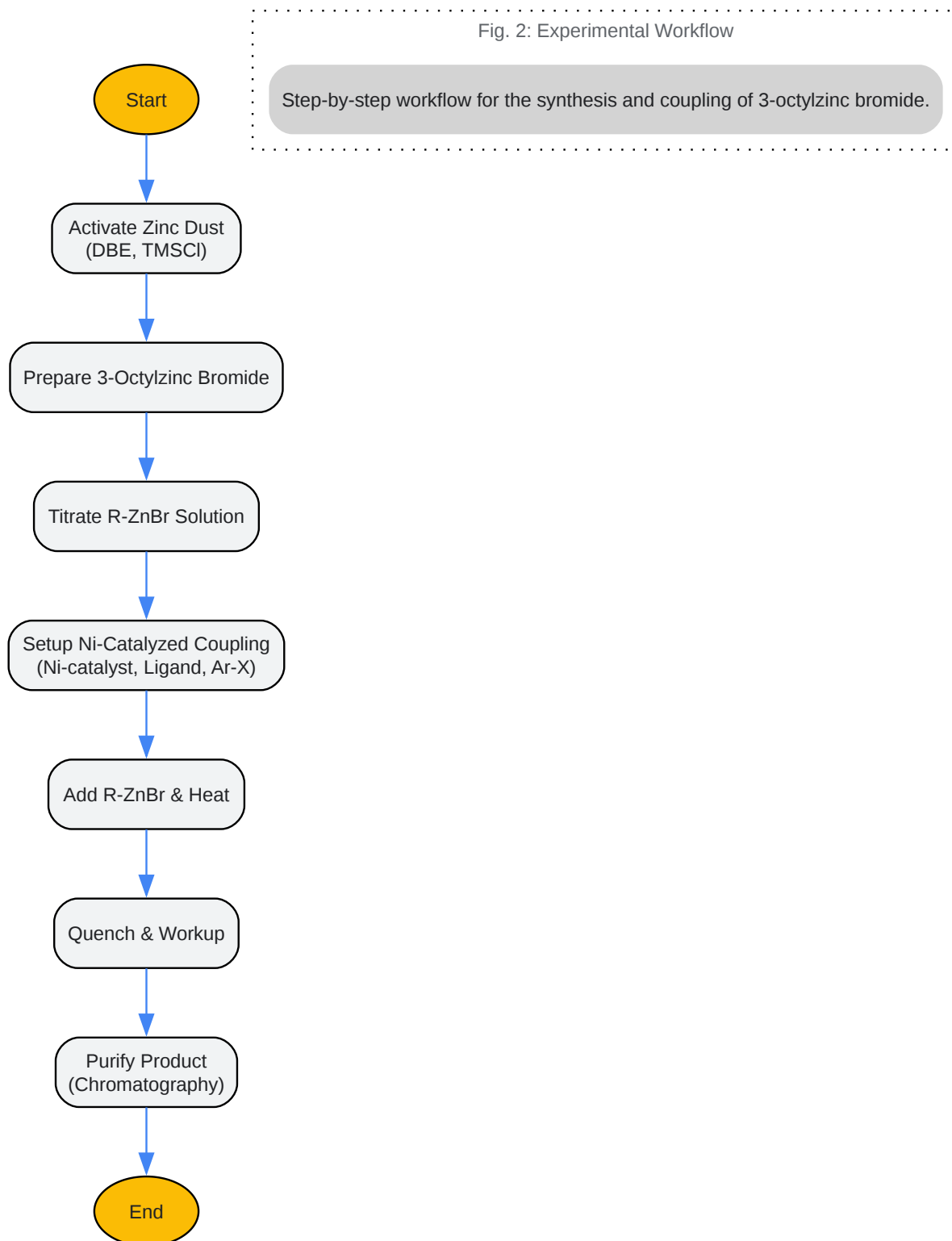
Catalytic Cycle of Nickel-Catalyzed Negishi Coupling



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Caption: Proposed catalytic cycle for the nickel-catalyzed Negishi cross-coupling reaction.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and coupling of **3-octylzinc bromide**.

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